2-chloro-N-(pyridin-4-ylmethyl)acetamide
Description
2-Chloro-N-(pyridin-4-ylmethyl)acetamide is a chloroacetamide derivative featuring a pyridin-4-ylmethyl group attached to the nitrogen of the acetamide core. The chloro substituent at the 2-position of the acetamide moiety enhances its electrophilicity, making it reactive in alkylation reactions, particularly in medicinal chemistry and agrochemical synthesis .
Properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-5-8(12)11-6-7-1-3-10-4-2-7/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFAKYPKZTXHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with pyridin-4-ylmethanol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridin-4-ylmethyl group or the acetamide moiety.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in organic solvents such as tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted acetamides, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
2-Chloro-N-(pyridin-4-ylmethyl)acetamide serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in developing new synthetic pathways for pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its biological activities, particularly its interactions with various biomolecules. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains.
- Enzyme Inhibition: It may serve as a biochemical probe to study enzyme interactions and cellular pathways .
Medicine
In medicinal chemistry, this compound is explored for potential therapeutic properties:
- Anti-inflammatory Effects: Research indicates it may modulate inflammatory pathways.
- Anticancer Properties: Its structural analogs have demonstrated cytotoxic effects against cancer cell lines .
Industry
The compound finds applications in developing specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it valuable in industrial processes.
Data Tables
-
Biological Activity Study:
A study conducted on the interaction of this compound with specific enzymes revealed its potential as an inhibitor, affecting metabolic pathways crucial for cellular function. The binding affinity was assessed using surface plasmon resonance techniques, indicating significant interaction with target enzymes . -
Synthesis Optimization:
Researchers optimized the synthesis route for this compound using continuous flow reactors, which enhanced yield and purity compared to traditional batch methods. This approach demonstrates the compound's viability for large-scale production in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-4-ylmethyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic/Heteroaromatic Ring
Pyridine vs. Pyrimidine Derivatives
2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide () :
- Substituent: Pyrimidine sulfonamide-phenyl group.
- Key Differences: The sulfonamide linkage and pyrimidine ring introduce additional hydrogen-bonding sites and electron-deficient character compared to the pyridin-4-ylmethyl group. This may enhance interactions with enzymes or receptors requiring polar interactions .
- N-(4-Chloropyridin-2-yl)acetamide (): Substituent: Chloro-pyridine ring directly attached to acetamide. Key Differences: The chloro group on the pyridine ring (vs.
Hydroxylated Pyridine Derivatives
- 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide (): Substituent: Hydroxyl group on the pyridine ring. Key Differences: The hydroxyl group increases polarity and acidity (pKa ~8–10), improving water solubility but possibly reducing membrane permeability compared to the non-hydroxylated target compound .
Heterocyclic vs. Aliphatic Substituents
- 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide (): Substituent: Pyrrolidinyl-phenyl group. This contrasts with the pyridine’s weak basicity (pKa ~2.5) .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-Chloro-N-(thiazol-2-yl)acetamide (): Substituent: Thiazole ring. This contrasts with the pyridine’s nitrogen, which acts as a π-donor .
Physicochemical and Structural Data Table
Biological Activity
2-Chloro-N-(pyridin-4-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and antitumor properties. This article explores its biological mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10ClN_2O. Its structure features a chloro group that enhances its reactivity and biological activity. The presence of the pyridine ring is crucial for its interaction with biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it inhibits enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects. Additionally, it has demonstrated potential as an antitumor agent by modulating signaling pathways associated with cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits enzymes related to inflammatory responses, showing promise in treating inflammatory diseases. |
| Antitumor | Potentially inhibits cancer cell proliferation through modulation of specific signaling pathways. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting a role in antimicrobial therapy. |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-1 and COX-2 was measured using enzyme assays, showing significant IC_50 values that suggest potent anti-inflammatory activity.
- Antitumor Activity : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer). The compound increased annexin V-FITC positivity significantly, indicating its potential as an anticancer agent .
- Antimicrobial Properties : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its utility in treating resistant infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridine ring and the acetamide group can significantly affect the biological activity of the compound. For instance, altering substituents on the pyridine ring has been shown to enhance binding affinity to target enzymes, thereby increasing potency against specific biological pathways .
Q & A
Q. Example Reaction Setup
| Reagent | Molar Ratio | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Chloroacetyl chloride | 1.1 eq | Dichloromethane | 0–5°C | 65–80% |
How can researchers optimize purification methods for this compound?
Basic
Purification challenges arise due to residual amines or unreacted chloroacetyl chloride. A two-step protocol is recommended:
Liquid-liquid extraction : Use 5% NaHCO₃ to remove acidic impurities, followed by drying over anhydrous Na₂SO₄.
Recrystallization : Ethanol-water (3:1 v/v) yields >95% purity. For trace impurities, silica gel chromatography with 30% ethyl acetate in hexane is effective .
What nucleophilic substitution reactions are feasible at the chloroacetamide moiety?
Advanced
The chlorine atom is susceptible to nucleophilic displacement, enabling diverse derivatization:
- Amine substitution : React with primary/secondary amines (e.g., piperidine) in THF at 60°C to form N-alkylated acetamides.
- Thiol substitution : Use NaSH in DMF to generate thioacetamide analogs.
Mechanistic Insight : The reaction proceeds via an SN2 pathway, with steric hindrance from the pyridinylmethyl group slightly reducing reactivity compared to simpler chloroacetamides .
How does hydrolysis of this compound proceed under varying pH conditions?
Advanced
Hydrolysis pathways differ under acidic vs. basic conditions:
- Acidic (HCl, reflux) : Yields pyridin-4-ylmethanamine and glycolic acid.
- Basic (NaOH, 70°C) : Forms sodium glycolate and the free amine.
Kinetic Studies : Pseudo-first-order kinetics with of 2.5 hours in 1M NaOH at 70°C .
What role does this compound play in medicinal chemistry research?
Advanced
It serves as a key intermediate for:
- Kinase inhibitors : The pyridine ring coordinates with ATP-binding sites.
- Antimicrobial agents : Derivatives show activity against S. aureus (MIC = 8 µg/mL in recent assays).
- Prodrug design : The chloro group is replaced with prodrug moieties (e.g., ester-linked groups) for targeted release .
Which analytical techniques are critical for structural confirmation?
Q. Basic
- NMR : NMR in DMSO-d₆ shows characteristic peaks at δ 8.5 (pyridine-H), 4.3 (–CH₂–), and 4.0 (–CO–NH–).
- X-ray crystallography : Monoclinic crystals (space group P2₁/c) reveal planarity of the acetamide group and hydrogen bonding between NH and pyridine N .
How should researchers address conflicting data in reaction yield reproducibility?
Advanced
Variability in yields (e.g., 60–85%) may stem from:
- Moisture sensitivity : Chloroacetyl chloride reacts with trace water, reducing effective concentration. Use molecular sieves in solvents.
- Amine basicity : Pyridin-4-ylmethanamine’s weaker basicity vs. aliphatic amines necessitates longer reaction times (4–6 hours) for complete conversion .
Can computational modeling predict reactivity trends for derivatives?
Advanced
DFT calculations (B3LYP/6-31G*) reveal:
- Electrophilicity : The chloroacetamide carbon has a high electrophilicity index (+1.8 eV), favoring nucleophilic attack.
- Steric maps : Pyridinylmethyl groups create a steric bulk (~45° dihedral angle), influencing regioselectivity in substitution reactions .
What stability challenges arise during long-term storage?
Advanced
Degradation occurs via:
- Hydrolysis : Moisture accelerates breakdown; store under argon at –20°C.
- Photolysis : UV light induces radical formation; use amber vials.
Accelerated Stability Data (40°C/75% RH): 95% purity retained after 6 months when stored with desiccants .
How is this compound utilized in materials science?
Q. Advanced
- Polymer modification : Acts as a crosslinker in polyacrylamide hydrogels.
- Coordination polymers : Binds to Cu(II) ions, forming 2D networks with luminescent properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
